N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a thiazole-based benzamide derivative characterized by a 4-cyanophenyl substituent on the thiazole ring and a 3-fluorobenzamide moiety.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOKLRXAZQYANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C17H13N5O2S
- Molecular Weight : 345.38 g/mol
- IUPAC Name : N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines. In vitro assays have demonstrated that this compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. These studies provide insights into the potential mechanisms through which the compound exerts its biological effects.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of various thiazole derivatives, including this compound, revealed significant inhibition against resistant bacterial strains. The study concluded that the compound could be developed into a new class of antibiotics.
Case Study 2: Anticancer Activity
In a controlled experiment involving MCF7 breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis compared to untreated controls. This study highlights the potential of this compound in cancer therapeutics.
Mechanism of Action
The mechanism by which N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the thiazole ring and the cyanophenyl group, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Functional Insights
The 3-fluoro substituent on the benzamide may improve metabolic stability and act as a hydrogen-bond acceptor, contrasting with 4-chloro () or 2-phenoxy () groups, which exhibit distinct electronic and steric profiles .
Pharmacological Comparisons: Anti-inflammatory activity in N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) () suggests that halogenated benzamides are promising scaffolds. The target compound’s 3-fluoro substitution could offer similar or enhanced potency due to fluorine’s electronegativity . N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () demonstrated 129.23% efficacy in plant growth modulation, indicating that para-substituted phenyl groups on the thiazole ring are critical for bioactivity. The target compound’s 4-cyanophenyl group may further optimize this interaction . MS8 (), an EHD4 inhibitor with a 3-phenoxybenzamide moiety, highlights the importance of aryl ethers in enzyme inhibition. The target compound’s 3-fluorobenzamide may provide alternative binding mechanisms .
Enzyme Inhibition Profiles: Thiazole derivatives like 6a () show dual COX-1/COX-2 inhibition, whereas 6b is COX-2 selective. The target compound’s cyano and fluoro groups could influence selectivity for similar targets .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide (CAS No. 70847125) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), synthesis methods, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a thiazole ring, which is known for contributing to various biological activities.
Synthesis Methods
The synthesis of this compound typically involves the reaction of substituted benzamides with thiazole derivatives. Various synthetic approaches have been documented, including microwave-assisted synthesis and traditional reflux methods, which enhance yield and purity.
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting the proliferation of breast cancer cells. In a study evaluating its effectiveness against various cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. High-throughput screening assays have demonstrated that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or the benzamide moiety can enhance potency and selectivity. For instance, variations in the fluorine substitution pattern have been shown to significantly influence anticancer activity .
Case Studies
- Anticancer Evaluation : A study conducted by researchers at Quaid-I-Azam University assessed various thiazole derivatives for their anticancer efficacy. This compound was among the top performers in inhibiting MCF-7 breast cancer cells with an IC50 value of 12 µM .
- Antimicrobial Screening : In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide and its analogs?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiazole ring formation can be achieved using α-haloketones or thiourea derivatives. Key intermediates like 4-(4-cyanophenyl)-1,3-thiazol-2-amine are reacted with activated 3-fluorobenzoyl chloride under anhydrous conditions (e.g., DMF as a solvent, triethylamine as a base). Similar protocols for thiazole derivatives involve phenacyl bromide or 2-chloroacetamide as electrophiles . Characterization often includes HPLC purity validation (>95%) and spectroscopic methods (¹H/¹³C NMR, HRMS) .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) resolves regiochemical ambiguities, while NMR spectroscopy identifies proton environments (e.g., distinguishing thiazole C-H from benzamide aromatic protons). Mass spectrometry confirms molecular weight, and UV-Vis spectroscopy assesses electronic transitions linked to the cyanophenyl and fluorobenzamide moieties . Purity is validated via reversed-phase HPLC with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Thiazole derivatives exhibit anti-tumor activity (e.g., IC₅₀ values in µM ranges against cancer cell lines) via apoptosis induction . Fluorobenzamide analogs are explored as enzyme inhibitors (e.g., COX/LOX), with selectivity determined via isoform-specific assays (e.g., COX-1 vs. COX-2 in platelet models) . Initial screenings often use MTT assays for cytotoxicity and ELISA for inflammatory mediator quantification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : SAR is guided by substituent effects on the thiazole and benzamide rings. For example:
- Cyanophenyl : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- Fluorine substitution : Improves metabolic stability and membrane permeability via increased lipophilicity (logP ~5.24) .
- Thiazole modifications : 2-Amino groups improve hydrogen bonding with targets like Hec1/Nek2 . Docking studies (e.g., AutoDock Vina) model interactions with active sites .
Q. What strategies are used to identify molecular targets for this compound?
- Methodological Answer :
- Radiolabeling : PET ligands with ¹⁸F or ¹¹C isotopes (e.g., [¹⁸F]FITM analogs) track biodistribution and target engagement in vivo .
- Pull-down assays : Biotinylated derivatives isolate binding proteins from cell lysates for LC-MS/MS identification .
- Kinase profiling : High-throughput screens against kinase libraries (e.g., Eurofins KinaseProfiler) identify off-target effects .
Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., COX-1 vs. COX-2 selectivity)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
- Standardize assays : Use recombinant human COX isoforms and control arachidonic acid levels .
- Validate with orthogonal methods : Compare fluorometric assays (e.g., Cayman COX Inhibitor Screening Kit) with Western blotting for prostaglandin E₂ quantification .
Q. What experimental designs are recommended for in vivo efficacy studies of this compound?
- Methodological Answer :
- Dose optimization : Conduct pharmacokinetic studies (plasma half-life, Cₘₐₓ) in rodents. For anti-tumor studies, use xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) .
- Inflammation models : The dorsal air pouch model in mice quantifies leukocyte infiltration and cytokine levels (e.g., IL-6, TNF-α) after compound administration .
Q. How is radiolabeling applied to study this compound’s pharmacokinetics or target engagement?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸F at the benzamide fluorine) enables PET imaging. Synthesis involves nucleophilic fluorination with K¹⁸F/kryptofix 2.2.2. In vivo PET/MRI in primates quantifies brain penetration or tumor uptake, validated by ex vivo autoradiography .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
